5-Bromo-2-hydroxymethylpyridine
Overview
Description
5-Bromo-2-hydroxymethylpyridine: is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-hydroxymethylpyridine involves the reduction of 5-bromo-2-pyridinecarboxylic acid methyl ester. The process includes the following steps :
- Dissolve 5-bromo-2-pyridinecarboxylic acid methyl ester (648 mg, 3 mmol) in 10 ml of methanol.
- Slowly add sodium borohydride (340 mg, 9 mmol) to the solution in an ice bath.
- Remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 12 hours.
- Adjust the pH to 1 using 1N HCl, then to 8 using a saturated sodium bicarbonate solution.
- Extract the mixture with ethyl acetate, dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxymethylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form 2-hydroxymethylpyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.
Major Products:
Oxidation: 5-Bromo-2-pyridinecarboxylic acid.
Reduction: 2-Hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxymethylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry. It can also be used in the synthesis of biologically active molecules.
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxymethylpyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The bromine atom and hydroxymethyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-5-(methylthio)pyridine: Contains a methylthio group instead of a hydroxymethyl group.
5-Bromo-2-(2-thienyl)pyridine: Contains a thienyl group instead of a hydroxymethyl group.
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine: Contains a trimethylsilyl group instead of a hydroxymethyl group.
Uniqueness: 5-Bromo-2-hydroxymethylpyridine is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile compound in synthetic chemistry. Its ability to undergo various chemical reactions and form different derivatives highlights its importance in research and industrial applications.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCZFWMEACWFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409417 | |
Record name | 5-Bromo-2-hydroxymethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88139-91-7 | |
Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088139917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-hydroxymethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5AM7UXN25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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